molecular formula C18H23ClN4 B15121417 5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B15121417
M. Wt: 330.9 g/mol
InChI Key: GTODZEPIPRQLMC-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position, a methyl group at the nitrogen atom, and a piperidine ring attached to the pyrimidine ring through a methylene bridge. The compound also features a 4-methylphenyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methyl groups, and the attachment of the piperidine and 4-methylphenyl groups. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the pyrimidine ring is reacted with a piperidine derivative in the presence of a suitable base.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through Friedel-Crafts alkylation reactions using 4-methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide or potassium carbonate, electrophilic substitution using Lewis acids such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dehalogenated or demethylated products.

Scientific Research Applications

5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including its effects on specific biological targets and pathways.

    Industry: It is used in the development of new materials and chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-6-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

The uniqueness of 5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine lies in its specific substitution pattern and the presence of both a piperidine ring and a 4-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H23ClN4

Molecular Weight

330.9 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[(4-methylphenyl)methyl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H23ClN4/c1-14-3-5-15(6-4-14)13-23-9-7-17(8-10-23)22(2)18-20-11-16(19)12-21-18/h3-6,11-12,17H,7-10,13H2,1-2H3

InChI Key

GTODZEPIPRQLMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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